Virginiamycin m1
Übersicht
Beschreibung
Virginiamycin M1 is a macrocyclic lactone antibiotic, a member of the streptogramin A group of antibiotics, and one component of pristinamycin . It is produced by Streptomyces graminofaciens and other bacteria . Virginiamycin M1 is used in the fuel ethanol industry to prevent microbial contamination . It is also used in agriculture, specifically in livestock, to accelerate the growth of the animals and to prevent and treat infections .
Synthesis Analysis
Virginiamycin M1 is produced by Streptomyces virginiae . The scale-up of the virginiamycin production by VKM AC-2738D from shake flasks to a pilot-scale (100 L) stirred fermentor was carried out and the possibility of the in situ use of synthetic adsorbing resins to remove virginiamycin from culture broth was assessed .
Molecular Structure Analysis
Virginiamycin M1 is composed of a lactone and contains pyrrolidine and oxazole rings . It is equal to mikamycin A, ostreogrycin A, streptogramin A, and pristinamycin IIA .
Chemical Reactions Analysis
Virginiamycin M1 is mainly active against Gram-positive bacteria . A quantitative LC-MS/MS method has been developed for simultaneous determination of bacitracin A, bacitracin B, colistin A, colistin B, and virginiamycin M1 in feed .
Physical And Chemical Properties Analysis
Virginiamycin M1 assembles a lipophilic, neutral, and low-degradable molecule mainly evacuated in excreta without relevant assimilation in animal tissues . The average values of absolute recovery AR = 86%, extraction efficiency EE = 87%, and matrix effects ME = -14%, RSD<15% for concentrations as low as 50 µg/L .
Wissenschaftliche Forschungsanwendungen
Antibiotics Production
Field
Application
Virginiamycin M1 is a member of the virginiamycin family of antibiotics, which are usually isolated as mixtures of synergistic compounds . It’s produced by Streptomyces virginiae and is widely used in the industrial production of ethanol fuel and as an antibiotic feed additive for cattle and poultry .
Methods
The antibiotic is produced by Streptomyces virginiae, a type of bacteria . The specific methods of production and the technical details are not provided in the sources.
Results
The production of Virginiamycin M1 by Streptomyces virginiae has been successful, and it’s widely used in various industries .
Inhibition of Bacterial Protein Synthesis
Field
Application
Virginiamycin M1 inhibits bacterial protein synthesis at the level of aminoacyl-tRNA binding and peptide bond formation .
Methods
It inactivates the 50S ribosome. S. virginiae inactivates VM1 by reducing its 16-carbonyl group, forming 16 R -dihydroVM1. VM1 reductase participates solely in VM1 inactivation in vivo .
Results
The inhibition of bacterial protein synthesis by Virginiamycin M1 has been observed, but the sources do not provide quantitative data or statistical analyses .
Treatment of Infections in Humans
Field
Application
Virginiamycin M1, in combination with other components, becomes highly effective against vancomycin and methicillin-resistant infections in humans, especially from Enterococcus faecium and Staphylococcus aureus .
Methods
The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the sources.
Results
The treatment of infections in humans using Virginiamycin M1 has been observed to be effective, but the sources do not provide quantitative data or statistical analyses .
Fuel Ethanol Industry
Field
Application
Virginiamycin M1 is used in the fuel ethanol industry to prevent microbial contamination .
Results
The use of Virginiamycin M1 in the fuel ethanol industry has been successful in preventing microbial contamination .
Animal Husbandry
Field
Application
Virginiamycin M1 is used as a performance promoter in animal husbandry . It is also used to prevent and treat infections .
Results
The use of Virginiamycin M1 in animal husbandry has been observed to be effective in promoting performance and preventing infections .
Therapeutic Drugs Production
Field
Application
Virginiamycin M1 is chemically modified to make therapeutic drugs such as quinupristin and dalfopristin .
Results
The production of therapeutic drugs using Virginiamycin M1 has been successful .
Inhibition of Protein Synthesis
Field
Application
Virginiamycin M1 and Virginiamycin S1 are both used to inhibit protein synthesis as they are bacteriostatic . When used in combination, they are more effective .
Results
The inhibition of protein synthesis using Virginiamycin M1 has been observed to be effective, but the sources do not provide quantitative data or statistical analyses .
Treatment of Bacterial Infections
Application
Virginiamycin M1 is used for the treatment of bacterial infections .
Results
The treatment of bacterial infections using Virginiamycin M1 has been observed to be effective, but the sources do not provide quantitative data or statistical analyses .
Safety And Hazards
When handling Virginiamycin M1, it is recommended to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The developed technology provides a final virginiamycin titer at the level of 5.6 g/L and has several additional advantages. First, VKM Ac-2738D produces virginiamycin M1 and S1 at the optimum ratio providing the maximum antimicrobial activity of a final product; the performed scale-up kept this important parameter unchanged .
Eigenschaften
IUPAC Name |
(10R,11R,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b7-5+,10-9+,18-13+/t19-,20-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIKHDNSXMZDCU-FQTGFAPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Poorly soluble in water | |
Record name | Virginiamycin M1 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01669 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Virginiamycin M1 is a macrocyclic lactone antibiotic that acts syngeristically with the structurally unrelated cyclic depsipeptides more commonly known as the virginiamycins B (ostreogrycin B or streptogramin B) and S to inhibit peptide elongation. This is achieved by blocking formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA. Virginiamycin M1 has proven to be highly active against Gram positive bacteria, particularly methicillin-resistant S. aureus. | |
Record name | Virginiamycin M1 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01669 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Virginiamycin m1 | |
CAS RN |
21411-53-0 | |
Record name | Virginiamycin M1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21411-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Streptogramin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021411530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Virginiamycin M1 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01669 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Virginiamycin M1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VIRGINIAMYCIN M1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W4UOL59AZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.